2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione
Description
Structural Overview and Nomenclature
2-{[1-(Hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione represents a sophisticated molecular architecture that combines the isoindole-1,3-dione core structure with a substituted cyclobutane ring system. The compound possesses the molecular formula C₁₄H₁₅NO₃ with a molecular weight of 245.27 daltons, and is catalogued under the Chemical Abstracts Service number 1142211-19-5. The systematic nomenclature reflects the complex substitution pattern where a hydroxymethyl-substituted cyclobutane ring is connected to the nitrogen atom of the isoindole-1,3-dione system through a methylene linker.
The structural complexity of this compound arises from the three-dimensional nature of the cyclobutane ring, which adopts a characteristic puckered conformation due to its inherent ring strain of approximately 26 kilocalories per mole. This puckering results in a folded structure with bond angles of approximately 88 degrees, which is slightly reduced from the theoretical 90 degrees to balance angle strain against torsional strain. The cyclobutane ring exhibits longer carbon-carbon bond lengths and increased π-character compared to unstrained alkanes, contributing to its unique physicochemical properties.
The isoindole-1,3-dione moiety, commonly referred to as the phthalimide structure, features an imide ring characterized by high acidity of the imido nitrogen-hydrogen bond due to the flanking electrophilic carbonyl groups. This structural feature enables the formation of salts upon treatment with bases and provides specific hydrogen bonding capabilities essential for biological activity. The compound's architecture incorporates a hydroxymethyl functional group that introduces additional hydrogen bonding potential and hydrophilic character to the otherwise hydrophobic cyclobutane-phthalimide framework.
Table 1: Structural and Physicochemical Properties of 2-{[1-(Hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione
Historical Context of Phthalimide and Cyclobutane Hybrid Systems
The development of phthalimide-cyclobutane hybrid systems represents a convergence of two distinct chemical lineages that have evolved independently in medicinal chemistry before their strategic combination. The phthalimide scaffold traces its origins to the early development of thalidomide, which despite its notorious teratogenic effects, established the therapeutic potential of isoindole-1,3-dione derivatives. Thalidomide comprises a phthalimide ring system linked to a glutarimide ring containing a chiral center, and while initially developed as a sedative alternative to barbiturates, it was later recognized for its immunomodulatory, anti-inflammatory, and antiangiogenic properties.
The historical significance of phthalimide derivatives expanded dramatically with the approval of pomalidomide and lenalidomide by the Food and Drug Administration for multiple myeloma treatment. These developments demonstrated that modifications to the basic phthalimide structure could yield compounds with enhanced therapeutic profiles while maintaining the core pharmacological activities. The phthalimide pharmacophore's versatility has been further validated through extensive medicinal chemistry research showing promising biological activities including anti-inflammatory, anti-Alzheimer, antiepileptic, anticancer, antibacterial, antifungal, antimycobacterial, antiparasitic, and antiviral properties.
Cyclobutane incorporation into medicinal chemistry represents a more recent development, with this structural motif being historically underrepresented in pharmaceutical applications due to synthetic accessibility challenges and perceived stability concerns. However, recent advances in synthetic methodology have made cyclobutane-containing compounds more accessible, leading to increased recognition of their unique properties. The cyclobutane ring offers distinct advantages including prevention of cis/trans isomerization, replacement of larger cyclic systems, increased metabolic stability, conformational restriction, reduced planarity, and potential as aryl isosteres.
The convergence of phthalimide and cyclobutane chemistries represents an evolution in drug design philosophy where traditional flat, aromatic pharmacophores are being enhanced with three-dimensional saturated ring systems to access unique chemical space. This approach addresses the growing need for novel molecular architectures that can interact with biological targets in ways that are distinct from conventional planar drug molecules. The historical development of this hybrid approach reflects broader trends in medicinal chemistry toward increased structural complexity and three-dimensional character in drug candidates.
Significance in Organic and Medicinal Chemistry
The significance of 2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione in organic and medicinal chemistry stems from its embodiment of several contemporary trends in pharmaceutical research. The compound represents an innovative approach to structure-based drug design where established pharmacophores are systematically modified through incorporation of novel structural elements to achieve enhanced properties. The phthalimide-cyclobutane hybrid architecture addresses multiple challenges in modern drug discovery including the need for increased three-dimensional character, improved metabolic stability, and access to unexplored chemical space.
From an organic chemistry perspective, the compound demonstrates advanced synthetic strategies for constructing complex molecular architectures that combine strained ring systems with heterocyclic scaffolds. The synthesis of such compounds requires sophisticated methodology that can accommodate the unique reactivity patterns of both cyclobutane and phthalimide systems while maintaining structural integrity throughout multi-step synthetic sequences. The successful preparation of this hybrid structure validates synthetic approaches that enable the routine incorporation of cyclobutane rings into complex pharmaceutical targets.
The medicinal chemistry significance of this compound class is underscored by the recognition that cyclobutane rings can serve as effective bioisosteric replacements for traditional structural elements while providing unique spatial arrangements of pharmacophore groups. The three-dimensional nature of the cyclobutane ring enables the presentation of functional groups in orientations that are not accessible through planar aromatic systems, potentially leading to novel modes of target interaction and improved selectivity profiles. Additionally, the inherent rigidity of the cyclobutane ring can reduce conformational entropy penalties upon target binding, potentially enhancing binding affinity and selectivity.
The compound's design incorporates multiple functional elements that are known to be important for biological activity. The hydroxymethyl group provides hydrogen bonding capability and hydrophilic character that can influence solubility and membrane permeability. The methylene linker between the cyclobutane and phthalimide systems provides conformational flexibility while maintaining structural connection between the two pharmacophoric elements. The overall molecular architecture achieves a balance between rigidity and flexibility that is often crucial for optimal biological activity.
Table 2: Comparative Analysis of Structural Motifs in Pharmaceutical Development
| Structural Motif | Frequency in Approved Drugs | Key Advantages | Limitations |
|---|---|---|---|
| Phenyl Ring | High (most prevalent) | Established pharmacology, synthetic accessibility | Planarity, limited 3D character |
| Pyridine Ring | Moderate (second most common) | Hydrogen bonding, metal coordination | Planarity, potential metabolism issues |
| Cyclohexyl Ring | Moderate | 3D character, metabolic stability | Size, conformational flexibility |
| Cyclopentyl Ring | Low-Moderate | 3D character, reduced size | Limited synthetic methods |
| Cyclobutyl Ring | Very Low (10 approved drugs as of 2022) | Unique 3D character, metabolic stability | Synthetic challenges, perceived instability |
| Phthalimide Scaffold | Low-Moderate | Established pharmacology, multiple activities | Historical safety concerns |
The emergence of compounds like 2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione reflects the pharmaceutical industry's response to the increasing difficulty of identifying novel therapeutic targets and the need for chemical structures that can access previously unexplored protein binding sites. The unique combination of phthalimide and cyclobutane elements provides a molecular framework that is distinct from conventional drug-like molecules while maintaining favorable physicochemical properties for pharmaceutical development. This approach represents a strategic evolution in medicinal chemistry where innovation is achieved through the intelligent combination of established and emerging structural motifs rather than the complete abandonment of proven pharmacophores.
Properties
IUPAC Name |
2-[[1-(hydroxymethyl)cyclobutyl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-9-14(6-3-7-14)8-15-12(17)10-4-1-2-5-11(10)13(15)18/h1-2,4-5,16H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGLDKJTMYLNII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2C(=O)C3=CC=CC=C3C2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901163884 | |
| Record name | 2-[[1-(Hydroxymethyl)cyclobutyl]methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901163884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142211-19-5 | |
| Record name | 2-[[1-(Hydroxymethyl)cyclobutyl]methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142211-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[1-(Hydroxymethyl)cyclobutyl]methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901163884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a carbene precursor.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable base.
Formation of the Isoindole Dione Moiety: The isoindole dione structure is formed through a cyclization reaction involving an anhydride and an amine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted isoindole derivatives
Scientific Research Applications
Neuropharmacology
One of the primary applications of 2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione is in the field of neuropharmacology. The compound has been explored for its potential as a treatment for schizophrenia and bipolar disorder, particularly focusing on cognitive impairments associated with these conditions.
Case Study: Treatment of Schizophrenia
A notable patent describes methods for treating schizophrenia using this compound in combination with synaptic vesicle protein 2A (SV2A) inhibitors. The research indicates that such combinations can address both positive and negative symptoms of schizophrenia, as well as cognitive deficits that are often resistant to traditional antipsychotic treatments .
Cognitive Enhancement
The cognitive enhancement properties of 2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione have been investigated through preclinical studies. These studies suggest that the compound may improve memory and executive functions by modulating neurotransmitter systems involved in cognition.
Research Findings
Research indicates that compounds similar to 2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione can enhance synaptic plasticity and improve learning outcomes in animal models. This is particularly relevant for conditions characterized by cognitive decline, such as Alzheimer's disease or age-related cognitive impairment.
Mechanism of Action
The mechanism of action of 2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(Hydroxymethyl)cyclopropyl]methyl}-1H-isoindole-1,3(2H)-dione
- 2-{[1-(Hydroxymethyl)cyclopentyl]methyl}-1H-isoindole-1,3(2H)-dione
- 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}-1H-isoindole-1,3(2H)-dione
Uniqueness
2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its cyclobutyl ring provides a unique steric environment, and the hydroxymethyl group offers a versatile site for further chemical modifications.
Biological Activity
2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione, with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol, is a complex organic compound that has garnered interest in biological and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a unique bicyclic structure consisting of an isoindole moiety and a cyclobutyl ring, which contributes to its distinct biological properties. The hydroxymethyl group enhances its reactivity and potential for further chemical modifications.
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO3 |
| Molecular Weight | 245.27 g/mol |
| CAS Number | 1142211-19-5 |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The biological activity of 2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate the activity of certain proteins involved in cellular signaling pathways, thereby influencing processes such as cell proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth.
- Receptor Binding : It could act as a ligand for various biological receptors, affecting downstream signaling pathways.
Biological Activity Studies
Research has indicated various biological activities associated with this compound:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly through mechanisms involving alkylation and modulation of cellular pathways.
- Cytotoxicity : Studies have shown that derivatives of isoindole compounds can exhibit significant cytotoxic effects against cancer cell lines.
- Biochemical Probes : Its unique structure allows it to function as a probe in biochemical assays, aiding in the understanding of metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione, we compare it with structurally similar compounds.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-{[1-(Hydroxymethyl)cyclopropyl]methyl}-isoindole | Isoindole Derivative | Smaller cyclic structure leading to different reactivity |
| 2-{[1-(Hydroxymethyl)cyclopentyl]methyl}-isoindole | Isoindole Derivative | Increased steric hindrance affecting binding affinity |
| 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}-isoindole | Isoindole Derivative | Larger ring structure providing different steric effects |
Case Studies
Several studies have explored the biological effects of isoindole derivatives:
- Study on Antitumor Activity : A recent investigation demonstrated that isoindole derivatives exhibit varying degrees of cytotoxicity against several cancer cell lines, with some derivatives showing enhanced activity compared to traditional chemotherapeutics .
- Mechanistic Insights : Research into the mechanism of action revealed that certain isoindoles can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Q & A
What are the recommended methods for synthesizing and characterizing this compound in academic research?
Basic
Synthesis typically involves functionalizing the isoindole-dione core with a hydroxymethylcyclobutylmethyl group via nucleophilic substitution or coupling reactions. Key steps include protecting group strategies for the hydroxyl moiety and optimizing reaction conditions (e.g., solvent, temperature, catalyst). Characterization requires multi-nuclear NMR (¹H/¹³C) to confirm regiochemistry, mass spectrometry (HRMS) for molecular weight validation, and X-ray diffraction (XRD) for crystallographic confirmation. Computational reaction path searches (quantum chemical methods) can narrow experimental parameters, as demonstrated in ICReDD’s feedback loop between computation and experimentation .
How can computational modeling guide the design of derivatives for specific applications?
Advanced
Density functional theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways, while molecular docking identifies potential binding affinities for biological targets. For example, MXenes research illustrates how strain engineering and electronic structure simulations enable property tuning . Co-design strategies, integrating high-throughput screening with experimental validation, are critical for targeting functionalities like catalysis or energy storage .
What experimental strategies resolve contradictory data on reactivity or biological activity?
Advanced
Systematic parameter variation (e.g., pH, temperature) and statistical tools like response surface methodology (RSM) help isolate confounding variables . For biological studies, dose-response curves and exposure timing must align with endocrine disruptor research frameworks, where non-monotonic responses require rigorous replication . Meta-analyses of kinetic data and peer validation of computational models (e.g., molecular dynamics) further mitigate inconsistencies .
What analytical techniques are critical for purity assessment and structural confirmation?
Basic
High-performance liquid chromatography (HPLC) with UV/Vis or MS detection quantifies purity, while differential scanning calorimetry (DSC) assesses thermal stability. Elemental analysis verifies stoichiometry. Safety data sheets (SDS) for analogous isoindole-diones emphasize hazard profiling via GHS classification, which informs analytical workflows .
How can reaction engineering principles enhance synthesis scalability?
Advanced
Membrane separation technologies (CRDC subclass RDF2050104) and process control systems (RDF2050108) improve yield and reproducibility. The sequential simplex method optimizes multi-variable systems (e.g., solvent ratios, catalyst loading) with minimal experiments . Reactor design (RDF2050112) should account for exothermicity and mixing efficiency, particularly for cyclobutyl ring stability .
What methodologies study structure-property relationships in derivatives?
Advanced
Combine spectroscopic (FTIR, Raman) and computational (DFT, MD) tools to correlate substituent effects with properties like solubility or photostability. For example, strain-tunable MXenes research demonstrates how mechanical deformation alters electronic behavior . Polymer dielectric co-design workflows, merging synthesis with machine learning, exemplify iterative structure-function analysis .
What safety protocols should be implemented for laboratory handling?
Basic
Follow GHS Category 4 guidelines: use fume hoods, nitrile gloves, and eye protection. Immediate decontamination for skin/eye contact (Section 4 of SDS) and toxicity mitigation via proper waste disposal are critical .
How can high-throughput screening accelerate analog discovery?
Advanced
Combinatorial libraries generated via automated synthesis platforms enable rapid SAR profiling. ICReDD’s integrated computational-experimental pipeline prioritizes candidates by reactivity predictions and transition-state analysis . For energy materials, high-throughput DFT screens identify promising dielectric or catalytic motifs before wet-lab validation .
Notes
- Methodological rigor : Prioritize peer-validated computational tools (e.g., DFT, docking) and CRDC-classified engineering frameworks .
- Contradiction resolution : Adopt endocrine disruptor research paradigms for low-dose effects and non-monotonic responses .
- Safety compliance : Align protocols with GHS and SDS guidelines for isoindole-dione analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
